

Application Notes and Protocols: DLC27-14

Fluorescent Probe for Cellular Imaging

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Compound of Interest

Compound Name: DLC27-14

Cat. No.: B607143

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Introduction

Hypothetical Probe **DLC27-14** is a novel, cell-permeable fluorescent probe designed for the sensitive and specific detection of activated caspase-3, a key executioner enzyme in the apoptotic cascade. Upon binding to activated caspase-3, **DLC27-14** undergoes a significant increase in fluorescence intensity, enabling real-time imaging of apoptosis in living cells. Its unique spectral properties and high signal-to-noise ratio make it an ideal tool for researchers in cell biology, oncology, and drug discovery to monitor cellular responses to various stimuli.

Principle of Detection

DLC27-14 contains a specific peptide sequence recognized and cleaved by activated caspase-3. In its uncleaved state, the probe's fluorescence is quenched. Upon cleavage by caspase-3, the fluorophore is released from the quencher, resulting in a bright fluorescent signal. This "turn-on" mechanism provides high specificity and minimizes background fluorescence.

Applications

- Real-time imaging of apoptosis: Monitor the induction and progression of apoptosis in live cells with high spatiotemporal resolution.
- High-throughput screening: Quantify apoptotic responses in a multi-well plate format for drug screening and toxicology studies.
- Flow cytometry: Detect and quantify apoptotic cell populations.
- Tissue imaging: Visualize apoptotic cells in tissue sections.

Quantitative Data Summary

The photophysical and binding properties of **DLC27-14** are summarized in the table below.

Property	Value
Excitation Maximum (λ_{ex})	488 nm
Emission Maximum (λ_{em})	525 nm
Molar Extinction Coefficient	75,000 M ⁻¹ cm ⁻¹
Quantum Yield (Φ)	> 0.8 (upon binding to caspase-3)
Specificity	High for activated caspase-3
Cell Permeability	Yes
Storage	-20°C, protected from light

Experimental Protocols

Live Cell Imaging of Apoptosis

This protocol describes the use of **DLC27-14** for imaging apoptosis in cultured mammalian cells.

Materials:

- **DLC27-14** Fluorescent Probe

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Cells of interest
- Apoptosis-inducing agent (e.g., Staurosporine)
- Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

Protocol:

- Prepare **DLC27-14** Stock Solution: Dissolve the provided **DLC27-14** solid in anhydrous DMSO to prepare a 1 mM stock solution. Mix well by vortexing. Store the stock solution at -20°C, protected from light.
- Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Induce Apoptosis: Treat the cells with the desired apoptosis-inducing agent at an appropriate concentration and for a suitable duration. Include a negative control (untreated cells) and a positive control if available.
- Prepare Staining Solution: Dilute the 1 mM **DLC27-14** stock solution in complete cell culture medium to a final working concentration of 1-5 µM.
- Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the **DLC27-14** staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Wash: Remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.
- Imaging: Image the cells using a fluorescence microscope with excitation at ~488 nm and emission detection at ~525 nm. Apoptotic cells will exhibit bright green fluorescence.

Quantification of Apoptosis by Flow Cytometry

This protocol outlines the use of **DLC27-14** for the quantitative analysis of apoptotic cells using flow cytometry.

Materials:

- **DLC27-14** Fluorescent Probe
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Cells of interest (in suspension)
- Apoptosis-inducing agent
- Flow cytometer with a 488 nm laser

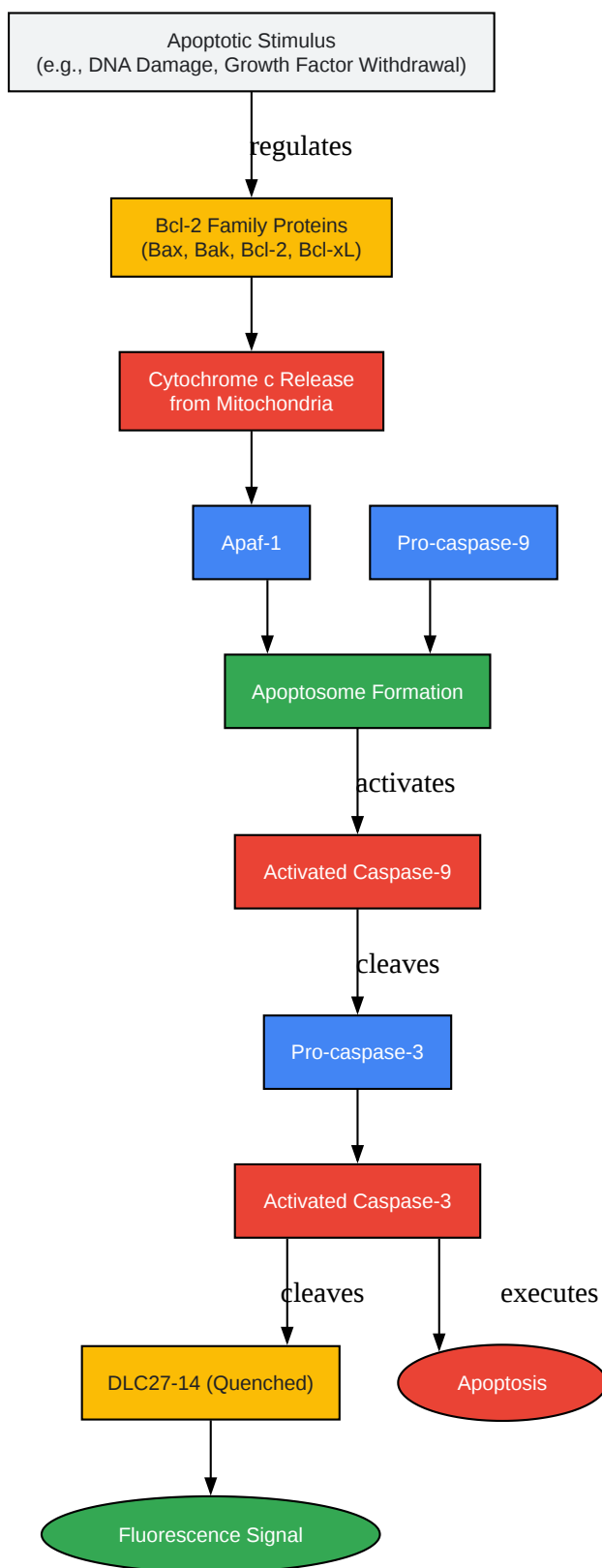
Protocol:

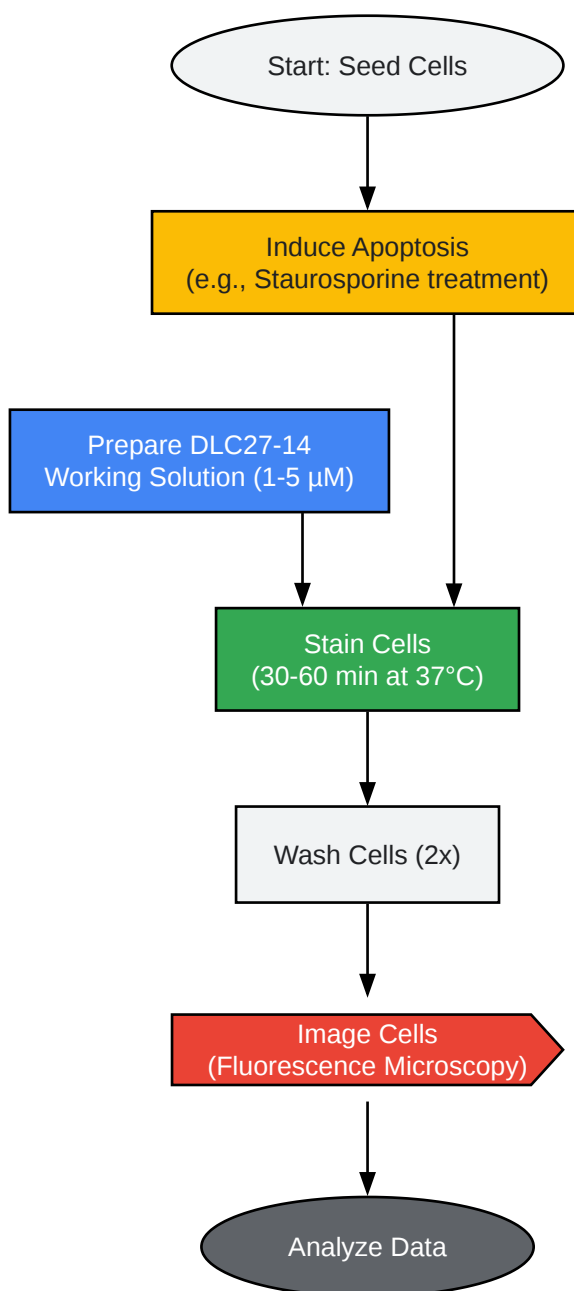
- **Prepare **DLC27-14** Stock Solution:** Prepare a 1 mM stock solution in anhydrous DMSO as described above.
- **Induce Apoptosis:** Treat cells in suspension with an apoptosis-inducing agent. Include appropriate controls.
- **Cell Staining:** After treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in 100 µL of complete medium containing 1-5 µM **DLC27-14**.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C, protected from light.
- **Wash:** Add 1 mL of PBS and pellet the cells by centrifugation. Resuspend the cells in 500 µL of PBS.
- **Analysis:** Analyze the stained cells on a flow cytometer using the FITC channel (or equivalent). The fluorescent signal from the apoptotic population will be significantly higher

than that of the live cell population.

Visualizations

Signaling Pathway





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